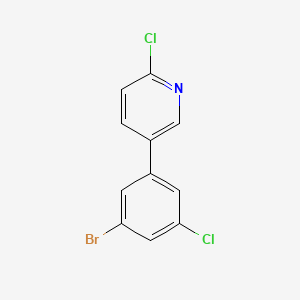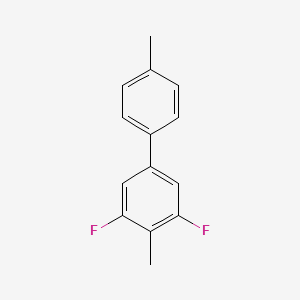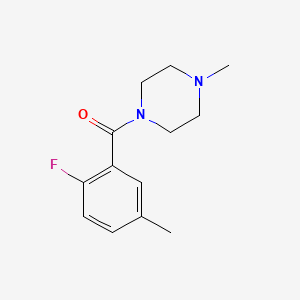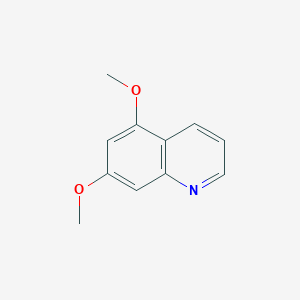
5,7-Dimethoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H11NO2 It is a derivative of quinoline, characterized by the presence of two methoxy groups at the 5th and 7th positions of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 5,7-dimethoxyquinoline involves the sonochemical dehalogenation of substituted 2,4-dichloroquinolines. This process is facilitated by the use of lithium wire in tetrahydrofuran solution. The reaction proceeds stepwise to yield the desired dimethoxyquinoline .
Another method involves the nitrification of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. Subsequent reduction and cyclization yield 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to produce 4-chloro-6,7-dimethoxyquinoline .
Industrial Production Methods
The industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The methods mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dimethoxyquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of hydrogenated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under various conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
5,7-Dimethoxyquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other quinoline derivatives and as a reagent in organic synthesis.
Biology: The compound is used in studying biological processes and interactions due to its structural similarity to natural alkaloids.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,7-dimethoxyquinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have been identified as inhibitors of G9a, a histone lysine methyltransferase involved in epigenetic regulation. These inhibitors compete with the substrate for binding to the enzyme, thereby preventing the methylation of histone proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,8-Dimethoxyquinoline: Another dimethoxy derivative of quinoline with methoxy groups at the 5th and 8th positions.
6,7-Dimethoxyquinoline: A derivative with methoxy groups at the 6th and 7th positions.
Uniqueness
5,7-Dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its potential as a therapeutic agent make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C11H11NO2 |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
5,7-dimethoxyquinoline |
InChI |
InChI=1S/C11H11NO2/c1-13-8-6-10-9(4-3-5-12-10)11(7-8)14-2/h3-7H,1-2H3 |
Clé InChI |
VJTOFBWZDVURPG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CC=N2)C(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


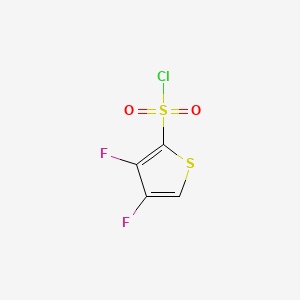

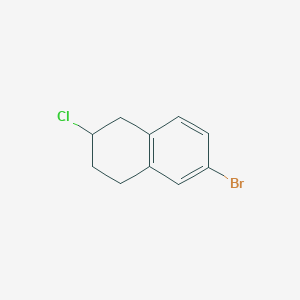
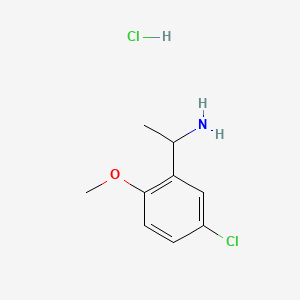
![6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carboxylic acid](/img/structure/B14024129.png)

![3-Iodo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B14024138.png)
![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14024141.png)
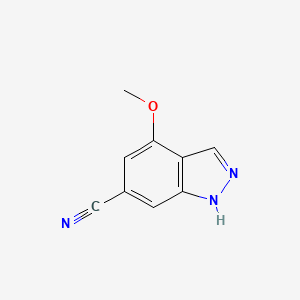
![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)
